molecular formula C15H12N2O2 B12217367 4'-phenyl-1'H-1,3'-bipyrrole-2'-carboxylic acid

4'-phenyl-1'H-1,3'-bipyrrole-2'-carboxylic acid

Cat. No.: B12217367
M. Wt: 252.27 g/mol
InChI Key: YYUZZKYLJUPARS-UHFFFAOYSA-N
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Description

4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid is a complex organic compound characterized by its unique bipyrrolyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyrrole derivatives with phenyl-substituted carboxylic acids under controlled conditions. The reaction often requires catalysts such as palladium or copper complexes to facilitate the formation of the bipyrrolyl core.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions: 4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated bipyrrolyl compounds.

Scientific Research Applications

4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

    4-Phenylbenzoic acid: Shares a similar phenyl-carboxylic acid structure but lacks the bipyrrolyl core.

    Biphenyl-4-carboxylic acid: Contains a biphenyl structure with a carboxylic acid group, similar in some aspects but different in the core structure.

Uniqueness: 4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid is unique due to its bipyrrolyl core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

4-phenyl-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C15H12N2O2/c18-15(19)13-14(17-8-4-5-9-17)12(10-16-13)11-6-2-1-3-7-11/h1-10,16H,(H,18,19)

InChI Key

YYUZZKYLJUPARS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=C2N3C=CC=C3)C(=O)O

Origin of Product

United States

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